molecular formula C10H22N2O B1526800 1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine CAS No. 1248926-25-1

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

Cat. No. B1526800
M. Wt: 186.29 g/mol
InChI Key: DIQIGODADKVZEQ-UHFFFAOYSA-N
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Description

“1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine” is a chemical compound with the CAS Number: 1248926-25-1 . It has a molecular weight of 186.3 . The IUPAC name for this compound is 1-(2-isopropoxyethyl)-4-piperidinamine . It is typically stored at room temperature and is available in liquid form .


Molecular Structure Analysis

The InChI code for “1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine” is 1S/C10H22N2O/c1-9(2)13-8-7-12-5-3-10(11)4-6-12/h9-10H,3-8,11H2,1-2H3 . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

“1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine” is a liquid at room temperature . It has a molecular weight of 186.3 .

Scientific Research Applications

Glycosidase Inhibitors

Research on the synthesis of polyhydroxylated indolizidines, which can serve as potential glycosidase inhibitors, involved forming a piperidine ring through an intramolecular Mannich-type reaction. This study highlights the application of piperidine derivatives in developing glycosidase inhibitors with potential therapeutic uses (Baumann et al., 2008).

Anticancer Agents

A study focused on synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids to evaluate them as anticancer agents. This research indicates the potential of piperidine derivatives in cancer therapy, with some compounds exhibiting strong anticancer activity relative to doxorubicin (Rehman et al., 2018).

CO2 Capture

Investigations into the equilibrium solubility of carbon dioxide (CO2) in novel tertiary amines, including piperidine derivatives, have been conducted to improve CO2 capture technologies. This study provides insights into the design of more efficient amine-based solvents for capturing CO2 from flue gas streams, contributing to environmental protection efforts (Liu et al., 2019).

Organic Synthesis Methodologies

Research on the gold(I)-catalyzed intramolecular amination of allylic alcohols with alkylamines, leading to the formation of pyrrolidine and piperidine derivatives, showcases the utility of piperidine derivatives in developing new synthetic methodologies. This work highlights the potential of using piperidine-based compounds as intermediates in the synthesis of complex organic molecules (Mukherjee & Widenhoefer, 2011).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, H318, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, and P501 . It’s important to refer to the MSDS for complete safety information .

properties

IUPAC Name

1-(2-propan-2-yloxyethyl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-9(2)13-8-7-12-5-3-10(11)4-6-12/h9-10H,3-8,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIQIGODADKVZEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCN1CCC(CC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-(Propan-2-yloxy)ethyl]piperidin-4-amine

CAS RN

1248926-25-1
Record name 1-[2-(propan-2-yloxy)ethyl]piperidin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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